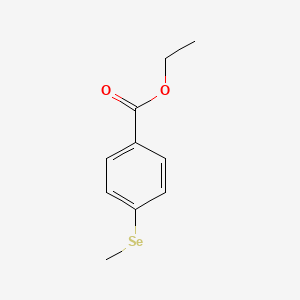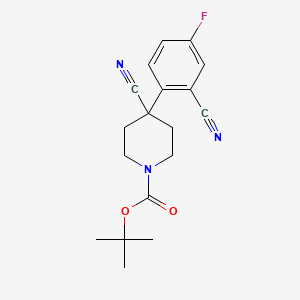
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine is a complex organic compound that features a piperidine ring substituted with cyano and fluoro groups. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using reagents like cyanide salts and fluorinating agents.
Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyano or fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Cyanide salts, fluorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-(4-chloro-2-cyanophenyl)-piperidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-4-cyano-4-(4-bromo-2-cyanophenyl)-piperidine: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 1-Boc-4-cyano-4-(4-fluoro-2-cyanophenyl)-piperidine can impart unique properties, such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
256951-83-4 |
|---|---|
Molecular Formula |
C18H20FN3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-(2-cyano-4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H20FN3O2/c1-17(2,3)24-16(23)22-8-6-18(12-21,7-9-22)15-5-4-14(19)10-13(15)11-20/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
LGBMYCZSVJBHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


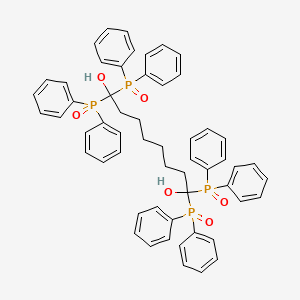

![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)


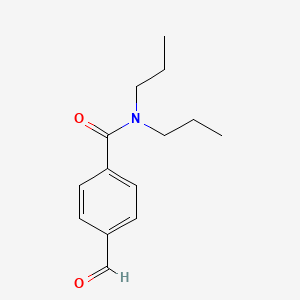
![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)

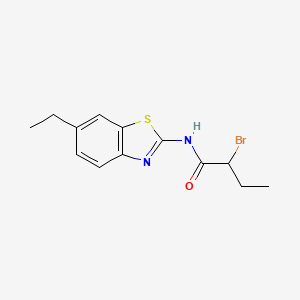
![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

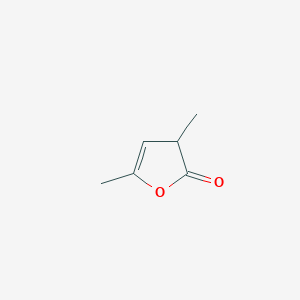
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
